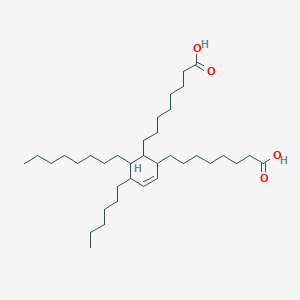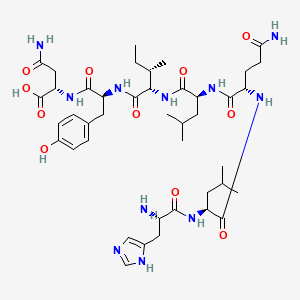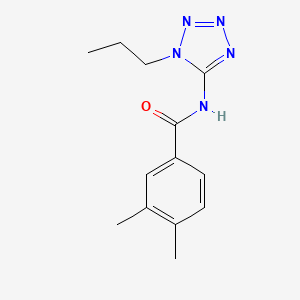
3,4-dimethyl-N-(1-propyltetrazol-5-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-dimethyl-N-(1-propyltetrazol-5-yl)benzamide: is a synthetic organic compound characterized by the presence of a benzamide core substituted with dimethyl groups at the 3 and 4 positions, and a tetrazole ring attached via a propyl linker at the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dimethyl-N-(1-propyltetrazol-5-yl)benzamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.
Attachment of the Propyl Linker: The tetrazole ring is then alkylated with a propyl halide to introduce the propyl linker.
Formation of the Benzamide Core: The benzamide core is synthesized by acylation of 3,4-dimethylaniline with an appropriate acyl chloride.
Coupling Reaction: Finally, the propyl-tetrazole moiety is coupled with the benzamide core using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the desired compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the carbonyl group of the benzamide, converting it to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as nitric acid for nitration or bromine for bromination.
Major Products:
Oxidation: Formation of 3,4-dimethylbenzoic acid or 3,4-dimethylbenzaldehyde.
Reduction: Formation of 3,4-dimethylaniline.
Substitution: Formation of 3,4-dimethyl-2-nitrobenzamide or 3,4-dimethyl-2-bromobenzamide.
Applications De Recherche Scientifique
Chemistry: 3,4-dimethyl-N-(1-propyltetrazol-5-yl)benzamide is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its ability to mimic certain biological molecules.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its tetrazole ring is known to exhibit various biological activities, including antimicrobial and anti-inflammatory properties.
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 3,4-dimethyl-N-(1-propyltetrazol-5-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the carboxylate group of natural substrates, allowing the compound to bind to active sites of enzymes or receptors. This binding can inhibit or modulate the activity of the target, leading to various biological effects.
Comparaison Avec Des Composés Similaires
- 3,4-dimethyl-N-(1-propyltetrazol-5-yl)benzamide
- 3,5-dimethyl-N-(1-propyltetrazol-5-yl)benzamide
- 3,4-dimethyl-N-(1-methyltetrazol-5-yl)benzamide
Comparison:
- Structural Differences: The position and type of substituents on the benzamide core and the tetrazole ring can vary, leading to differences in chemical reactivity and biological activity.
- Unique Features: this compound is unique due to its specific substitution pattern, which can influence its binding affinity and selectivity for molecular targets.
Propriétés
Numéro CAS |
639047-29-3 |
|---|---|
Formule moléculaire |
C13H17N5O |
Poids moléculaire |
259.31 g/mol |
Nom IUPAC |
3,4-dimethyl-N-(1-propyltetrazol-5-yl)benzamide |
InChI |
InChI=1S/C13H17N5O/c1-4-7-18-13(15-16-17-18)14-12(19)11-6-5-9(2)10(3)8-11/h5-6,8H,4,7H2,1-3H3,(H,14,15,17,19) |
Clé InChI |
VIOLYMCJKVACJL-UHFFFAOYSA-N |
SMILES canonique |
CCCN1C(=NN=N1)NC(=O)C2=CC(=C(C=C2)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


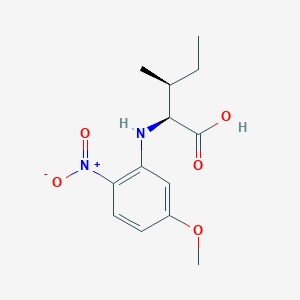

![Methyl 3-[(4,5-dimethyl[1,1'-biphenyl]-2-yl)sulfanyl]benzoate](/img/structure/B12589426.png)
![Benzamide, N-hydroxy-4-[4-(phenylmethyl)-1-piperazinyl]-](/img/structure/B12589433.png)

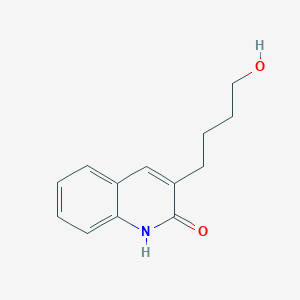
![Acetamide,2-(2-benzoxazolylthio)-N-[2-(cyclohexylamino)-2-oxoethyl]-N-[(4-methylphenyl)methyl]-](/img/structure/B12589448.png)
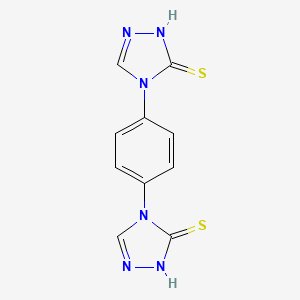
![(2R,3R)-1-[(S)-Benzenesulfinyl]-2-[(propan-2-yl)sulfanyl]hexan-3-ol](/img/structure/B12589455.png)
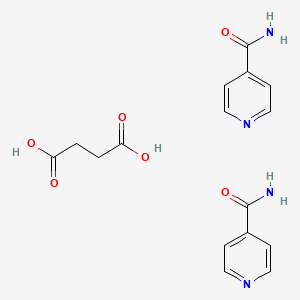

![N-(4-Chlorobutyl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B12589465.png)
